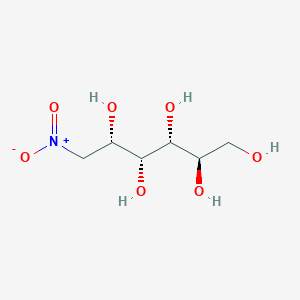
Phosphine-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine-d2 is a deuterated form of phosphine, a colorless, flammable, and highly toxic gas that is commonly used in organic chemistry as a reducing agent and a ligand. The deuterated form, phosphine-d2, is used in scientific research as a tracer molecule in various fields, including chemistry, biochemistry, and pharmacology.
Mécanisme D'action
Phosphine-d2 acts as a reducing agent, donating deuterium atoms to other molecules and forming deuterated products. The deuterium atoms can be tracked using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing researchers to study the mechanism of chemical reactions in detail.
Effets Biochimiques Et Physiologiques
Phosphine-d2 has no known biochemical or physiological effects on living organisms, as it is highly reactive and quickly reacts with other molecules in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of phosphine-d2 as a tracer molecule in scientific research has several advantages, including its high reactivity and selectivity, its ease of synthesis and purification, and its compatibility with various analytical techniques. However, its use is limited by its high toxicity and flammability, which require strict safety precautions in the laboratory.
Orientations Futures
Future research on phosphine-d2 could focus on its application in new areas of scientific research, such as pharmacology and materials science. It could also be used to study the mechanism of complex chemical reactions, such as those involved in the synthesis of natural products and pharmaceuticals. Additionally, new synthetic methods for phosphine-d2 could be developed to improve its accessibility and reduce its cost.
Méthodes De Synthèse
Phosphine-d2 is synthesized by the reaction of deuterium gas (D2) with phosphorus trichloride (PCl3) in the presence of a reducing agent, such as lithium aluminum deuteride (LiAlD4). The reaction produces deuterated phosphine gas, which is then purified and stored under high pressure.
Applications De Recherche Scientifique
Phosphine-d2 is widely used as a tracer molecule in scientific research to study the mechanism of various chemical reactions, including catalysis, hydrogenation, and reduction. It is also used in biochemistry to study the metabolism of phosphine-containing compounds, such as phosphine oxides and phosphine sulfides.
Propriétés
Numéro CAS |
13780-29-5 |
|---|---|
Nom du produit |
Phosphine-d2 |
Formule moléculaire |
H3P |
Poids moléculaire |
36.0099 g/mol |
Nom IUPAC |
dideuteriophosphane |
InChI |
InChI=1S/H3P/h1H3/i1D2 |
Clé InChI |
XYFCBTPGUUZFHI-DICFDUPASA-N |
SMILES isomérique |
[2H]P[2H] |
SMILES |
P |
SMILES canonique |
P |
Autres numéros CAS |
13780-29-5 |
Synonymes |
Phosphine-d2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)
